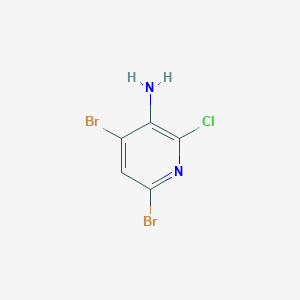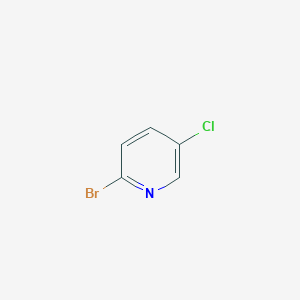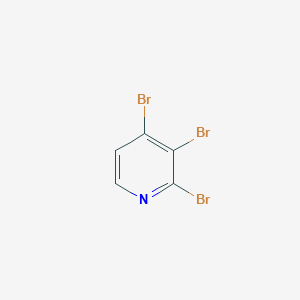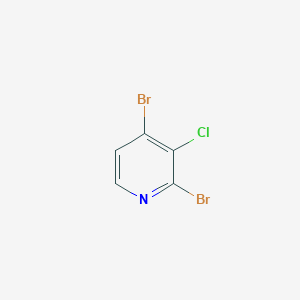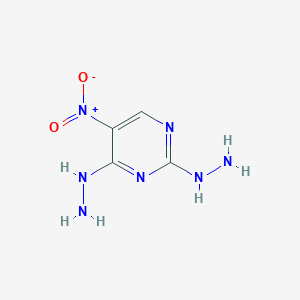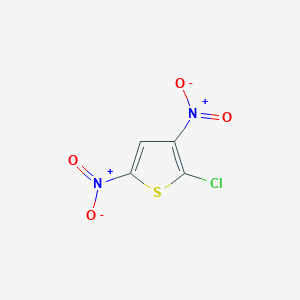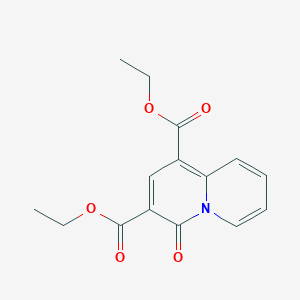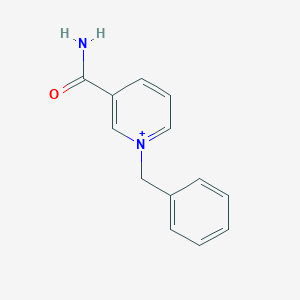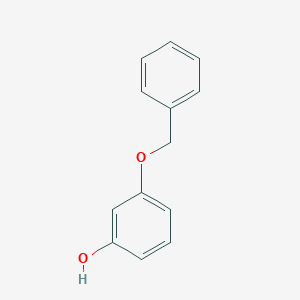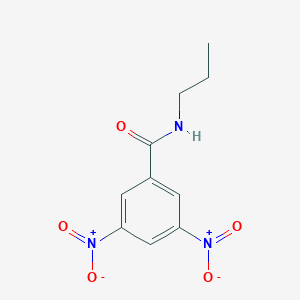
3,5-dinitro-N-propylbenzamide
Overview
Description
3,5-Dinitro-N-propylbenzamide is an organic compound with the molecular formula C10H11N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and a propyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-propylbenzamide typically involves the nitration of N-propylbenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants and products. The general steps are as follows:
- Dissolve N-propylbenzamide in concentrated sulfuric acid.
- Slowly add fuming nitric acid to the solution while maintaining the temperature between 0°C and 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain crude this compound.
- Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the process. Additionally, industrial methods may include further purification steps, such as column chromatography, to achieve higher purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or amines in an appropriate solvent.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3,5-Diamino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-Dinitrobenzoic acid and propylamine.
Scientific Research Applications
3,5-Dinitro-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing nitro or amide functional groups.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and antifungal properties. For example, derivatives of 3,5-dinitrobenzamide have shown activity against Candida spp.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the treatment of infections and possibly cancer.
Industry: It can be used in the production of dyes, pigments, and other materials that require nitrobenzene derivatives.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-propylbenzamide and its derivatives often involves interaction with cellular membranes and enzymes. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, some derivatives have been shown to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitro-N-phenethylbenzamide
- 3,5-Dinitro-N-(2-pyridinylmethyl)benzamide
- 3,5-Dinitro-N-(1-phenylethyl)benzamide
- 3,5-Dinitro-N-(3-pyridinylmethyl)benzamide
- N-(1-methyl-3-phenyl-propyl)-3,5-dinitrobenzamide
- N-(1-hydroxymethyl-propyl)-3,5-dinitrobenzamide
- N-benzyl-3,5-dinitrobenzamide
- N-ethyl-3,5-dinitrobenzamide
Uniqueness
3,5-Dinitro-N-propylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl group on the amide nitrogen. This structural configuration can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of two nitro groups enhances its electron-withdrawing capability, which can affect its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
3,5-dinitro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJACLQPFWDXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403050 | |
| Record name | Benzamide, 3,5-dinitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10056-18-5 | |
| Record name | Benzamide, 3,5-dinitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



